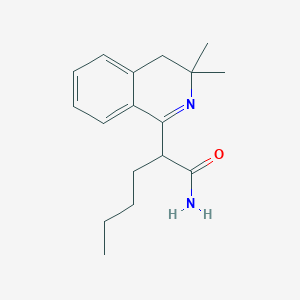
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as DCTB, is a chemical compound that has been widely studied for its potential therapeutic applications. DCTB is a piperidine derivative that has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide binds to the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, lipid metabolism, and protein folding. Binding of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channel. These effects contribute to its neuroprotective and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this protein. However, one limitation of using N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in neurodegenerative diseases and chronic pain. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective and analgesic effects, as well as its potential side effects and toxicity. Finally, research could explore the potential for developing more water-soluble derivatives of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide to improve its efficacy in experimental settings.
Métodos De Síntesis
The synthesis of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3,5-dichloroaniline with 4-methoxybenzoyl chloride to form 3,5-dichloro-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-27-18-4-2-14(3-5-18)20(26)24-8-6-13(7-9-24)19(25)23-17-11-15(21)10-16(22)12-17/h2-5,10-13H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVHLOHFANDJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)



![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)

![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
![1-cyclopentyl-4-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5181938.png)